molecular formula C12H12O3 B6042818 6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one

6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one

Cat. No. B6042818
M. Wt: 204.22 g/mol
InChI Key: WIHYHTYHJPJBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2-methyl-2-propen-1-yl)oxy]-1-benzofuran-3(2H)-one is a chemical compound that is commonly known as isofuranonaphthoquinone. It is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of isofuranonaphthoquinone is not fully understood, but it is believed to act as an electron acceptor and a free radical scavenger. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Isofuranonaphthoquinone has also been shown to protect against oxidative stress and DNA damage.
Biochemical and Physiological Effects:
Isofuranonaphthoquinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, protect against oxidative stress, and prevent DNA damage. Isofuranonaphthoquinone has also been shown to have anti-inflammatory properties and to improve wound healing.

Advantages and Limitations for Lab Experiments

One advantage of using isofuranonaphthoquinone in lab experiments is its synthetic nature, which allows for precise control over its properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on isofuranonaphthoquinone. One area of interest is its potential as an anticancer agent, particularly in combination with other therapies. Another area of interest is its use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand the mechanism of action of isofuranonaphthoquinone and its potential applications in other fields, such as wound healing and inflammation.

Synthesis Methods

Isofuranonaphthoquinone can be synthesized through a multi-step process that involves the reaction of 2-methyl-2-propen-1-ol with 2-hydroxy-1,4-naphthoquinone. The reaction takes place in the presence of a base catalyst, such as potassium hydroxide, and requires careful temperature control to avoid side reactions. The resulting product is purified through column chromatography to obtain pure isofuranonaphthoquinone.

Scientific Research Applications

Isofuranonaphthoquinone has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antioxidant properties, as well as its potential as an anticancer agent. Isofuranonaphthoquinone has also been investigated for its use as a photosensitizer in photodynamic therapy, which is a non-invasive treatment for cancer.

properties

IUPAC Name

6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-8(2)6-14-9-3-4-10-11(13)7-15-12(10)5-9/h3-5H,1,6-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIHYHTYHJPJBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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